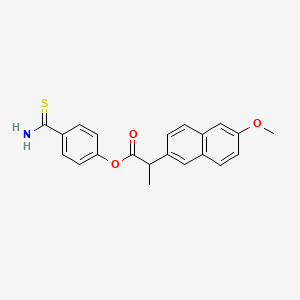

Otenaproxesul

描述

属性

CAS 编号 |

1000700-29-7 |

|---|---|

分子式 |

C21H19NO3S |

分子量 |

365.4 g/mol |

IUPAC 名称 |

(4-carbamothioylphenyl) (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)/t13-/m0/s1 |

InChI 键 |

YCNMAPLPQYQJFC-ZDUSSCGKSA-N |

手性 SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N |

规范 SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ATB-346, (S)- |

产品来源 |

United States |

Foundational & Exploratory

Otenaproxesul: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenaproxesul (formerly ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) engineered with a dual mechanism of action. It functions as a potent inhibitor of cyclooxygenase (COX) enzymes, akin to traditional NSAIDs like naproxen, while concurrently releasing hydrogen sulfide (B99878) (H₂S). This unique combination is designed to mitigate the significant gastrointestinal toxicity commonly associated with NSAID therapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism of Action: Dual Inhibition and Cytoprotection

This compound is a derivative of naproxen, featuring a hydrogen sulfide-releasing moiety.[1] Its primary therapeutic effects stem from two key activities:

-

Cyclooxygenase (COX) Inhibition: Like other NSAIDs, this compound inhibits both COX-1 and COX-2 enzymes.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[5]

-

Hydrogen Sulfide (H₂S) Donation: The release of hydrogen sulfide in the gastrointestinal tract is a distinguishing feature of this compound.[2][3] H₂S is a gaseous signaling molecule with known cytoprotective effects, which helps to counteract the ulcerogenic effects of COX inhibition.[6]

This dual mechanism allows for potent anti-inflammatory and analgesic activity with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs.[6]

Quantitative Analysis of COX Inhibition

Table 1: Comparative COX Inhibition in Humans

| Drug Regimen | COX Activity Suppression | Reference |

| This compound (250 mg, once daily) | >94% | [2] |

| Naproxen (550 mg, twice daily) | >94% | [2] |

This study demonstrates that a 250 mg once-daily dose of this compound achieves a comparable level of systemic COX inhibition to a standard therapeutic dose of naproxen.[2]

The Role of Hydrogen Sulfide in Gastrointestinal Safety

The hydrogen sulfide-releasing moiety of this compound is central to its enhanced safety profile.

Table 2: Hydrogen Sulfide Plasma Levels in Humans

| Treatment Group | Mean Plasma H₂S Level (nM) | Fold Increase vs. Naproxen | Reference |

| Naproxen | 28 ± 2 | - | [2] |

| This compound | ~42 | ~1.5 | [2] |

The significant elevation of plasma H₂S in subjects treated with this compound confirms the systemic delivery of this cytoprotective molecule.[2] H₂S is thought to protect the gastrointestinal mucosa through several mechanisms, including maintaining mucosal blood flow, reducing inflammation, and promoting the resolution of injury.

Downstream Signaling Pathways

Beyond its primary effects on prostanoid synthesis, this compound has been shown to modulate other key intracellular signaling pathways involved in inflammation and cell survival.

Inhibition of NF-κB and Akt Signaling

In preclinical studies, particularly in the context of melanoma, this compound has been demonstrated to inhibit the pro-survival pathways associated with Nuclear Factor-kappa B (NF-κB) and Akt activation. This inhibition is associated with the induction of apoptosis in cancer cells.

Caption: this compound's Inhibition of the PI3K/Akt and NF-κB Signaling Pathways.

Experimental Protocols

The following sections outline the general methodologies employed to elucidate the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on COX-1 and COX-2 activity.

-

Methodology: A common method is the whole blood assay.

-

Whole blood samples are incubated with various concentrations of this compound or a vehicle control.

-

For COX-1 activity, the blood is allowed to clot, and the production of thromboxane (B8750289) B₂ (a stable metabolite of the COX-1 product thromboxane A₂) is measured by enzyme immunoassay (EIA) or mass spectrometry.

-

For COX-2 activity, the blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, followed by measurement of prostaglandin (B15479496) E₂ (PGE₂) production via EIA or mass spectrometry.

-

The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

-

Caption: Experimental Workflow for Determining COX Inhibition.

NF-κB Activation Assays

-

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

-

Methodologies:

-

Western Blotting:

-

Cells are treated with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies specific for phosphorylated and total IκBα, and the p65 subunit of NF-κB to assess their levels and phosphorylation status.

-

-

Luciferase Reporter Assay:

-

Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Transfected cells are treated with a stimulus and this compound.

-

Luciferase activity is measured as an indicator of NF-κB transcriptional activity.

-

-

DNA-Binding Assay:

-

Nuclear extracts are prepared from treated cells.

-

An ELISA-based assay is used to quantify the amount of the active p65 subunit of NF-κB that can bind to a consensus DNA sequence.

-

-

Akt Activation Assay

-

Objective: To determine the impact of this compound on the PI3K/Akt signaling pathway.

-

Methodology:

-

Western Blotting:

-

Cells are treated with a growth factor or other stimulus to activate the Akt pathway, with and without this compound.

-

Cell lysates are analyzed by Western blotting using antibodies that specifically detect the phosphorylated (active) and total forms of Akt.

-

-

Conclusion

This compound represents a significant advancement in NSAID therapy. Its dual mechanism of action, combining potent COX inhibition with the cytoprotective effects of hydrogen sulfide, offers the potential for effective pain and inflammation relief with a markedly improved gastrointestinal safety profile. Further research into its modulatory effects on other signaling pathways, such as NF-κB and Akt, may reveal additional therapeutic applications for this promising compound.

References

- 1. Effect of Akt activation and experimental pharmacological inhibition on responses to neoadjuvant chemoradiotherapy in rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

ATB-346: A Technical Guide to its Hydrogen Sulfide Release Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATB-346, a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), has demonstrated significant anti-inflammatory and analgesic properties with a remarkably improved gastrointestinal safety profile compared to its parent non-steroidal anti-inflammatory drug (NSAID). The therapeutic advantages of ATB-346 are intrinsically linked to its unique mechanism of H₂S release. This technical guide provides an in-depth exploration of the core hydrogen sulfide release pathway of ATB-346, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved mechanisms. Current evidence strongly indicates that ATB-346 acts as a prodrug, undergoing enzymatic hydrolysis primarily mediated by carboxylesterases to liberate naproxen and the H₂S-donating moiety, 4-hydroxythiobenzamide (B41779) (TBZ). This controlled release of H₂S in biological tissues is central to the drug's enhanced efficacy and safety.

The Chemical Architecture of ATB-346

ATB-346, chemically known as 2-(6-methoxynaphthalen-2-yl)-propionic acid 4-thiocarbamoyl-phenyl ester, is a rationally designed molecule that covalently links naproxen to an H₂S-releasing moiety, 4-hydroxythiobenzamide (TBZ), through an ester bond. This structural design is pivotal to its mechanism of action, rendering the molecule inactive until the ester linkage is cleaved within the body.

Chemical Structure:

-

Naproxen: The NSAID component responsible for cyclooxygenase (COX) inhibition.

-

Ester Linkage: The critical covalent bond that connects naproxen and the H₂S-releasing moiety.

-

4-hydroxythiobenzamide (TBZ): The H₂S-donating part of the molecule.

The Hydrogen Sulfide Release Pathway

The release of hydrogen sulfide from ATB-346 is not a spontaneous process but rather a controlled, enzymatic reaction that occurs in vivo. The primary mechanism is the hydrolysis of the ester bond connecting naproxen to the TBZ moiety.

The Role of Carboxylesterases

The enzymatic cleavage of the ester bond in ATB-346 is predominantly carried out by carboxylesterases (CES), a family of serine hydrolases abundant in various tissues, most notably the liver and intestines.[1][2] These enzymes are crucial in the metabolism of a wide array of ester-containing drugs.[1][2]

There are two major human carboxylesterases, CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities:

-

CES1: Highly expressed in the liver and plays a major role in the metabolism of drugs absorbed into the systemic circulation.[3][4] It generally prefers substrates with a large acyl group and a small alcohol moiety.[4]

-

CES2: Predominantly found in the small intestine and is crucial for the metabolism of orally administered drugs during first-pass metabolism.[1][3] It typically hydrolyzes substrates with a small acyl group and a large alcohol group.[4]

Given the structure of ATB-346, with naproxen as the acyl group and 4-hydroxythiobenzamide as the alcohol component, it is hypothesized that both CES1 and CES2 can contribute to its hydrolysis. The relative contribution of each enzyme likely depends on the route of administration and the site of absorption.

Proposed Mechanism of H₂S Release

The release of H₂S from ATB-346 is a two-step process initiated by enzymatic hydrolysis:

-

Ester Bond Cleavage: Carboxylesterases hydrolyze the ester linkage in ATB-346, yielding naproxen and 4-hydroxythiobenzamide (TBZ).

-

H₂S Donation from TBZ: The liberated TBZ then acts as the H₂S donor. The release of H₂S from TBZ is significantly enhanced in the presence of biological tissues and reducing agents such as L-cysteine or glutathione, suggesting a further enzymatic or chemically-mediated step.[5]

The slow and sustained release of H₂S at the site of action is a key feature of ATB-346, contributing to its localized protective effects in the gastrointestinal tract and its enhanced anti-inflammatory and analgesic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Otenaproxesul: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) engineered to mitigate the gastrointestinal toxicity commonly associated with traditional NSAIDs. Structurally, it is a derivative of naproxen (B1676952), incorporating a hydrogen sulfide (B99878) (H₂S)-releasing moiety. This dual mechanism of action—cyclooxygenase (COX) inhibition and H₂S donation—underpins its therapeutic potential for providing anti-inflammatory and analgesic effects with an improved safety profile. This technical guide provides an in-depth overview of the chemical structure, a detailed synthesis protocol, and an exploration of the signaling pathways modulated by this compound.

Chemical Structure and Identification

This compound is chemically designated as 4-Carbamothioylphenyl (2S)-2-(6-methoxy-2-naphthyl)propanoate.[1] Its structure combines the well-established anti-inflammatory agent naproxen with a 4-hydroxythiobenzamide (B41779) entity, which serves as the H₂S-releasing donor.[2]

| Identifier | Value |

| IUPAC Name | 4-Carbamothioylphenyl (2S)-2-(6-methoxy-2-naphthyl)propanoate[1] |

| Synonyms | ATB-346, 2-(6-methoxy-napthalen-2-yl)-propionic acid 4-thiocarbamoyl-phenyl ester |

| CAS Number | 1000700-29-7[1] |

| Molecular Formula | C₂₁H₁₉NO₃S[1] |

| Molar Mass | 365.45 g·mol⁻¹[1] |

| SMILES | COC1=CC2=CC=C(C=C2C=C1)C(C)C(=O)OC3=CC=C(C=C3)C(N)=S[1] |

| InChI | InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)/t13-/m0/s1[1] |

Synthesis of this compound

The synthesis of this compound involves the esterification of (S)-naproxen with 4-hydroxythiobenzamide. The following protocol is a representative experimental procedure.

Materials and Reagents

-

(S)-Naproxen

-

4-Hydroxythiobenzamide

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-naproxen (1 equivalent) and 4-hydroxythiobenzamide (1 equivalent) in anhydrous dichloromethane.

-

Coupling Agent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (0.1 equivalents) followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism: inhibition of cyclooxygenase (COX) enzymes and the release of hydrogen sulfide (H₂S).

Cyclooxygenase Inhibition

Similar to its parent compound naproxen, this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

| Enzyme | This compound Activity |

| COX-1 | Inhibitor |

| COX-2 | Inhibitor |

Hydrogen Sulfide Release and Downstream Effects

The 4-carbamothioylphenyl moiety of this compound is metabolized to release H₂S. This gaseous signaling molecule has been shown to have gastroprotective and anti-inflammatory effects. The release of H₂S is a key feature that differentiates this compound from traditional NSAIDs.

Modulation of NF-κB and Akt Signaling Pathways

This compound has been demonstrated to inhibit the pro-survival signaling pathways associated with Nuclear Factor-kappa B (NF-κB) and Protein Kinase B (Akt).[3][4] The inhibition of these pathways can lead to the induction of apoptosis in certain cell types, such as melanoma cells.[4]

Caption: this compound's dual mechanism of action.

Conclusion

This compound represents a significant advancement in NSAID therapy, offering the potential for effective pain and inflammation management with a reduced risk of gastrointestinal adverse events. Its unique chemical structure, which combines a potent COX inhibitor with a hydrogen sulfide-releasing moiety, provides a multi-faceted mechanism of action. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising compound.

References

Otenaproxesul's Cyclooxygenase Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul (ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) engineered as a hydrogen sulfide-releasing derivative of naproxen (B1676952).[1] This design aims to mitigate the gastrointestinal toxicity commonly associated with traditional NSAIDs while retaining potent anti-inflammatory and analgesic effects.[1] The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1] This technical guide provides a comprehensive overview of the cyclooxygenase inhibition profile of this compound, based on available preclinical and clinical data. While specific in vitro IC50 values are not publicly available, this document synthesizes qualitative and comparative data and outlines the standard experimental protocols used to characterize COX inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a clinical-stage investigational drug that combines the COX-inhibiting properties of naproxen with the cytoprotective effects of a hydrogen sulfide (B99878) (H₂S)-releasing moiety.[2] The rationale behind this dual mechanism is to uncouple the therapeutic anti-inflammatory effects from the gastrointestinal damage often induced by COX-1 inhibition.

The anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of the COX-2 isoenzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[3] Conversely, the inhibition of the constitutively expressed COX-1 isoenzyme in the gastrointestinal tract and platelets is associated with the most common adverse effects of NSAIDs, such as gastric ulceration and bleeding.[3]

Cyclooxygenase Inhibition Profile of this compound

This compound has been shown to inhibit both COX-1 and COX-2.[4] While precise IC50 values from in vitro enzyme assays are not consistently reported in publicly available literature, preclinical and clinical studies provide insights into its COX inhibition profile.

Comparative COX Inhibition

In animal studies, this compound demonstrated a significant inhibition of COX-2, reportedly more pronounced than an equimolar dose of its parent compound, naproxen.[5] In a murine model of traumatic brain injury, an oral dose of 30 μmol/kg of this compound was shown to be equipotent to naproxen in suppressing gastric prostaglandin (B15479496) E2 (PGE₂) synthesis (a marker of COX-1 activity) by over 90% and whole blood thromboxane (B8750289) synthesis (a marker of platelet COX-1 activity) by more than 95%.[3] This suggests a potent, non-selective inhibition of COX-1 in vivo at therapeutic doses.

Clinical studies in humans have further substantiated the potent COX inhibitory effects of this compound. A Phase 2 clinical trial demonstrated that both this compound and naproxen profoundly suppressed COX activity by over 94%, as measured by whole blood thromboxane generation.[5]

Quantitative Inhibition Data

A comprehensive search of scientific literature and public databases did not yield specific IC50 values for this compound against purified COX-1 and COX-2 enzymes. The table below is structured to present such data once it becomes publicly available.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Assay Type |

| This compound | Data Not Available | Data Not Available | Data Not Available | |

| Naproxen (for comparison) | Data Varies | Data Varies | ~1 | Various |

Experimental Protocols for Assessing COX Inhibition

The following are detailed descriptions of standard experimental methodologies widely used in the pharmaceutical industry to characterize the cyclooxygenase inhibition profile of investigational drugs like this compound.

In Vitro Recombinant Human Enzyme Assay

This assay directly measures the inhibitory activity of a compound on purified recombinant human COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from commercial sources or expressed and purified in-house.

-

Reaction Mixture: A reaction buffer containing the respective enzyme (COX-1 or COX-2), a heme cofactor, and a reducing agent (e.g., epinephrine) is prepared.

-

Compound Incubation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included. The mixture is pre-incubated to allow for compound-enzyme interaction.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Termination and Detection: The reaction is allowed to proceed for a specified time and then terminated. The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.

Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B₂ Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

-

The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane A₂ (TXA₂).

-

The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured in the serum using ELISA or LC-MS.

-

-

COX-2 Assay (Prostaglandin E₂ Measurement):

-

Heparinized whole blood is incubated with various concentrations of the test compound or vehicle.

-

COX-2 expression is induced by incubating the blood with an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Arachidonic acid is then added to initiate prostaglandin synthesis.

-

The concentration of PGE₂ in the plasma is measured by ELISA or LC-MS.

-

-

Data Analysis: IC50 values for COX-1 and COX-2 inhibition are calculated as described for the recombinant enzyme assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for prostaglandin synthesis and a typical workflow for evaluating COX inhibitors.

Caption: Prostaglandin Synthesis Pathway.

References

- 1. Hydrogen sulfide-releasing cyclooxygenase inhibitor ATB-346 enhances motor function and reduces cortical lesion volume following traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent anti-inflammatory effects of an H2 S-releasing naproxen (ATB-346) in a human model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibe to Present this compound PK/PD Results at the ASRA Pain Medicine Meeting - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Otenaproxesul: A Technical Overview of Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenaproxesul (formerly ATB-346) is a novel hydrogen sulfide (B99878) (H₂S)-releasing anti-inflammatory and analgesic drug derived from naproxen (B1676952). It is under development as a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids for the treatment of pain and inflammation.[1] The therapeutic rationale for this compound lies in its dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes by its naproxen moiety and the tissue-protective effects of H₂S, which is known to mitigate the gastrointestinal damage commonly associated with NSAID use. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical studies and clinical trials.

Mechanism of Action

This compound is a prodrug that, after administration, is metabolized to release naproxen and hydrogen sulfide. Naproxen, a well-established NSAID, exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis. The released H₂S is a key differentiator from traditional NSAIDs. It is an endogenous gasotransmitter with cytoprotective properties, particularly in the gastrointestinal tract, which is thought to be the mechanism behind this compound's improved gastrointestinal safety profile observed in clinical trials.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical models and human clinical trials. A key focus of its development has been a new, faster-absorbing formulation designed to be suitable for acute pain management.[3][4] While detailed quantitative data from human studies are not yet fully published, the available information indicates a linear and dose-proportional pharmacokinetic profile for this new formulation.[3]

Preclinical Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetics of this compound.

| Parameter | Finding | Species | Notes |

| Bioavailability of Naproxen | ~14% lower from this compound compared to an equimolar dose of naproxen | Rat | Suggests that this compound is a prodrug of naproxen with slightly reduced systemic exposure to the parent NSAID.[5] |

| Enterohepatic Recirculation | Significantly reduced for naproxen derived from this compound | Rat | This may contribute to a different pharmacokinetic profile and potentially a better safety profile compared to naproxen.[5] |

| Onset of Action | Significant suppression of gastric prostaglandin synthesis within 15 minutes of oral administration | Rat | This rapid onset of action occurs when plasma naproxen levels are still very low, suggesting that this compound or a rapidly formed metabolite is pharmacologically active.[5] |

Human Pharmacokinetics

Human pharmacokinetic studies have been conducted, including a Phase 1/2 PK/PD study with a new formulation and a paused Absorption, Metabolism, and Excretion (AME) study.

A recent pharmacokinetic/pharmacodynamic (PK/PD) study of a faster-absorbing formulation of this compound has been completed.[3][6] The study confirmed the new formulation's linear, dose-proportional pharmacokinetics and a more rapid elimination profile compared to the original formulation.[3] However, specific quantitative parameters from this study have not been made publicly available.

A poster presentation of these results was given at the ASRA Pain Medicine Meeting in March 2024, titled "Assessment of the Pharmacokinetics and Safety of this compound, a Non-Abusable, Novel Anti-Inflammatory /Analgesic Compound".

Bioavailability

Specific data on the absolute or relative bioavailability of this compound in humans has not been published. Preclinical data in rats suggest that the systemic exposure to naproxen derived from this compound is slightly lower than that from an equimolar dose of naproxen itself.[5] In a Phase 2b clinical trial, it was noted that plasma naproxen levels in subjects treated with 250 mg of this compound once daily were "considerably lower" than in subjects treated with 550 mg of naproxen twice daily, though both regimens resulted in comparable COX inhibition.[2]

Metabolism and Excretion

The metabolism of this compound is a key aspect of its mechanism of action, involving the release of H₂S.

Proposed Metabolic Pathway

Based on preclinical studies, a likely metabolic pathway for this compound involves the hydrolysis of its thiol moiety. This process releases hydrogen sulfide and forms naproxen-4-hydroxybenzamide, which is also a pharmacologically active metabolite.[5]

Caption: Proposed metabolic pathway of this compound based on preclinical data.

Experimental Protocols

Detailed protocols for all clinical trials are not fully available in the public domain. However, key design elements of significant studies have been reported.

PK/PD Study of Faster-Absorbing Formulation

-

Objective: To evaluate the pharmacokinetics, safety, and pharmacodynamics of a new, faster-absorbing formulation of this compound.[4][6]

-

Study Design: Randomized, involving a single high-dose arm and two five-day regimen arms.[4][6]

-

Key Findings (Qualitative): The new formulation demonstrated linear, dose-proportional pharmacokinetics and more rapid elimination compared to the original formulation.[3]

References

- 1. cfcanada.fticonsulting.com [cfcanada.fticonsulting.com]

- 2. dayonebio.com [dayonebio.com]

- 3. Free Research Poster Templates and Tutorials [simplifiedsciencepublishing.com]

- 4. insolvencies.deloitte.ca [insolvencies.deloitte.ca]

- 5. Scientific Posters: An Effective Way of Presenting Research - Enago Academy [enago.com]

- 6. NCI at Frederick: Feature Article: Scientific Publications, Graphics & Media [ncifrederick.cancer.gov]

Otenaproxesul: A Technical Guide to Preclinical Toxicology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical toxicology of otenaproxesul. Much of the detailed quantitative data and specific experimental protocols from regulatory toxicology studies are proprietary to the developer, Antibe Therapeutics, and are not in the public domain. Therefore, this guide provides a general overview based on available scientific literature and press releases, supplemented with descriptions of standard toxicological testing methodologies.

Introduction

This compound (formerly ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) developed by Antibe Therapeutics.[1] Structurally, it is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952).[2] This design aims to mitigate the well-known gastrointestinal (GI) toxicity associated with traditional NSAIDs by leveraging the cytoprotective effects of H₂S in the GI tract.[1][2] this compound is an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are the primary targets for its analgesic and anti-inflammatory effects.[3] Its development has primarily focused on treating osteoarthritis pain.[1][4]

This guide provides a technical overview of the known preclinical toxicology and safety profile of this compound, presenting available data and outlining the standard experimental protocols relevant to its non-clinical safety assessment.

Mechanism of Action

This compound's pharmacological activity is twofold:

-

COX Inhibition: Like its parent compound naproxen, it inhibits COX enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]

-

Hydrogen Sulfide Release: It is designed to release hydrogen sulfide, which is understood to have a protective effect on the gastrointestinal mucosa, counteracting the ulcerogenic effects of COX inhibition.[1]

In addition to its anti-inflammatory pathway, preclinical studies in human melanoma cells have shown that this compound can induce apoptosis by inhibiting pro-survival pathways associated with NF-κB and Akt activation.[3]

Figure 1: Dual mechanism of action of this compound.

Summary of Preclinical Toxicology Studies

Detailed quantitative results from formal preclinical toxicology studies are not publicly available. The following tables summarize the qualitative findings from in vivo studies mentioned in the literature.

General Toxicology

| Study Type | Species | Key Findings/Observations | Quantitative Data (NOAEL, LD50) |

| Anti-inflammatory & GI Safety | Male Wistar Rats | Exhibited anti-inflammatory properties similar to naproxen but with substantially reduced gastrointestinal toxicity.[3] | Not publicly available. |

| Analgesia & Anti-inflammation | Rats | Demonstrated reduction in zymosan-induced pain and inflammation.[1] | Not publicly available. |

| Bone Loss | Rats | Showed inhibition of cytokine-induced bone loss.[1] In a periodontitis model, oral administration (16 mg/kg) resulted in significant inhibition of bone defect.[3] | Not publicly available. |

Safety Pharmacology, Genotoxicity, and Carcinogenicity

There is no publicly available information on dedicated safety pharmacology (cardiovascular, respiratory, CNS), genotoxicity, or carcinogenicity studies for this compound. Pharmaceutical development guidelines typically require a standard battery of tests in these areas before clinical trials can proceed.

Experimental Protocols (Generalized)

The specific protocols used for this compound are not public. The following sections describe standard, generalized methodologies for key preclinical toxicology studies as would be required by regulatory agencies.

Acute Oral Toxicity Study (e.g., OECD 423)

-

Objective: To determine the acute oral toxicity of a substance and obtain information on its health hazards.

-

Species: Typically a rodent species, such as the Wistar rat.[3]

-

Methodology:

-

Animals are fasted prior to dosing.

-

A single high dose of the test substance is administered orally via gavage.

-

A stepwise procedure is used with a group of 3 animals per step. The outcome of the first group determines the dose for the next group.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

-

Endpoint: Estimation of the LD50 (median lethal dose) and identification of target organs of toxicity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Several strains, each sensitive to different types of mutagens, are used.

-

The test substance, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (e.g., rat liver S9 fraction).

-

The mixture is plated on a minimal agar (B569324) medium that does not support the growth of the mutant strains unless a reverse mutation has occurred.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted and compared to a negative control.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Figure 2: General workflow for a bacterial reverse mutation (Ames) test.

ADME and Clinical Safety Insights

While detailed preclinical ADME (Absorption, Distribution, Metabolism, Excretion) data is unavailable, clinical studies provide some insights into the safety profile of this compound.

-

Gastrointestinal Safety: A key feature of this compound is its improved GI safety profile compared to naproxen, which has been demonstrated in clinical trials.[2]

-

Liver Safety: An absorption, metabolism, and excretion (AME) study in 2021 was paused after three subjects in the 100 mg daily dose cohort showed elevations in liver transaminases exceeding five times the upper limit of normal.[4][5] Other liver function indicators were normal.[4][5] This event prompted further research into dosing and formulation.

-

New Formulation: Subsequently, Antibe Therapeutics developed a new, faster-absorbing formulation. A pharmacokinetic/pharmacodynamic (PK/PD) study with this new formulation was completed in healthy volunteers with no clinically significant drug-related adverse events and no elevations in liver enzymes.[6][7][8] This suggests that the formulation and dosing regimen are critical to the drug's safety profile.[6]

Conclusion

This compound represents a mechanistically novel approach to developing a safer NSAID. Preclinical studies highlighted its potent anti-inflammatory and analgesic effects, coupled with a significantly improved gastrointestinal safety profile compared to its parent compound, naproxen.[2][3] While specific, quantitative data from comprehensive preclinical toxicology assessments (e.g., repeat-dose toxicity, genotoxicity, carcinogenicity, reproductive toxicology) are not publicly available, the progression of the drug through multiple clinical trial phases indicates that a standard regulatory preclinical package was completed.

The observation of elevated liver transaminases in a clinical study underscored a potential safety liability, which the developer has sought to address through reformulation.[4][6] The favorable safety data from recent clinical studies with the new formulation are encouraging.[7][8] For drug development professionals, the story of this compound serves as a case study in leveraging a mechanistic hypothesis (H₂S-mediated GI protection) to improve drug safety and the critical importance of formulation and dose optimization in mitigating off-target toxicities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibe Therapeutics Provides Clinical Update for this compound | Financial Post [financialpost.com]

- 5. Antibe Therapeutics Provides Clinical Update for this compound - BioSpace [biospace.com]

- 6. Antibe Reports PK Results of First Clinical Study of this compound's New Formulation | Financial Post [financialpost.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Antibe Completes First Clinical Study of this compound’s New Formulation - BioSpace [biospace.com]

The Role of Hydrogen Sulfide in the Gastroprotective Effect of Otenaproxesul: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul (ATB-346) is a novel nonsteroidal anti-inflammatory drug (NSAID) engineered to mitigate the significant gastrointestinal (GI) toxicity that limits the therapeutic use of traditional NSAIDs. Structurally, it is a derivative of naproxen (B1676952) that incorporates a hydrogen sulfide (B99878) (H₂S)-releasing moiety. This design leverages the cytoprotective properties of H₂S to counteract the deleterious effects of cyclooxygenase (COX) inhibition on the gastric mucosa. This technical guide provides a comprehensive overview of the pivotal role of H₂S in the gastroprotective mechanism of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction: The Challenge of NSAID-Induced Gastropathy

Traditional NSAIDs, such as naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2).[1][2][3] While the inhibition of COX-2 is largely responsible for the therapeutic benefits, the concurrent inhibition of the constitutively expressed COX-1 isoform in the gastrointestinal tract disrupts the synthesis of gastroprotective prostaglandins (B1171923).[4][5][6] This disruption leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and an increased susceptibility to injury, often culminating in erosions, ulcerations, and life-threatening bleeding.[7][8][9]

Hydrogen sulfide has emerged as a critical endogenous signaling molecule, often referred to as a "gasotransmitter," with multifaceted roles in maintaining gastrointestinal homeostasis.[10] It is endogenously produced in mammalian tissues by enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS).[11] H₂S contributes to gastric mucosal defense through various mechanisms, including the maintenance of mucosal blood flow, antioxidant effects, and modulation of inflammation.[9] Notably, some NSAIDs have been shown to inhibit the endogenous synthesis of H₂S, thereby exacerbating their own ulcerogenic effects.

This compound was developed to address this fundamental liability of NSAIDs by covalently linking naproxen to an H₂S-donating moiety.[12][13] This innovative approach allows for the systemic delivery of the anti-inflammatory benefits of naproxen while simultaneously providing localized gastroprotection through the controlled release of H₂S.

Mechanism of Action: The Dual Functionality of this compound

The therapeutic action of this compound is a composite of two distinct pharmacological activities:

-

COX Inhibition: The naproxen component of this compound is a potent, non-selective inhibitor of both COX-1 and COX-2, effectively reducing the production of prostaglandins involved in pain and inflammation.[14][15]

-

Hydrogen Sulfide Donation: The H₂S-releasing moiety provides a continuous local supply of H₂S to the gastric mucosa. This exogenous H₂S compensates for the prostaglandin-depleted state and actively protects the gastric epithelium.

The subsequent sections will delve into the experimental evidence that substantiates the gastroprotective role of the H₂S released from this compound.

Preclinical Evidence of Gastroprotection

A series of preclinical studies in rodent models have consistently demonstrated the superior gastrointestinal safety profile of this compound compared to its parent compound, naproxen.

Attenuation of Gastric Mucosal Damage

In rat models, oral administration of naproxen induces dose-dependent hemorrhagic gastric lesions. In stark contrast, equimolar doses of this compound result in negligible gastric damage, even at high concentrations.[12][16] This protective effect is observed despite this compound achieving a comparable or even superior anti-inflammatory effect to naproxen.[12]

Table 1: Comparative Gastric Damage in Rats

| Treatment (oral) | Dose (µmol/kg) | Gastric Damage Score (Mean ± SEM) |

| Vehicle | - | 0 |

| Naproxen | 30 | 15.3 ± 2.4 |

| Naproxen | 60 | 28.7 ± 4.1 |

| Naproxen | 120 | 45.1 ± 5.8 |

| This compound (ATB-346) | 30 | 0.5 ± 0.2 |

| This compound (ATB-346) | 60 | 1.2 ± 0.5 |

| This compound (ATB-346) | 120 | 2.1 ± 0.8* |

*p < 0.001 vs. equimolar dose of naproxen. Data adapted from Wallace et al.[12]

Preservation of Gastric Mucosal Blood Flow

A critical mechanism underlying NSAID-induced gastropathy is the reduction of mucosal blood flow, which compromises the delivery of oxygen and nutrients and the removal of metabolic waste.[11] Preclinical studies utilizing laser Doppler flowmetry have shown that while naproxen significantly decreases gastric blood flow in rats, this compound and the co-administration of naproxen with an H₂S donor (NaHS) can attenuate this reduction and, in some cases, even increase mucosal perfusion.

Table 2: Effect on Gastric Blood Flow in a Stress-Induced Ulcer Model in Rats

| Treatment Group | Change in Gastric Blood Flow (%) |

| Vehicle + WRS | -25 ± 4 |

| Naproxen + WRS | -48 ± 6 |

| This compound (ATB-346) + WRS | -15 ± 3 |

| Naproxen + NaHS + WRS | -18 ± 4 |

WRS: Water Immersion and Restraint Stress. *p < 0.05 vs. Naproxen + WRS. Data adapted from Magierowski et al.

Modulation of Inflammatory Responses

NSAID-induced gastric injury is associated with an inflammatory cascade, including the infiltration of neutrophils into the gastric mucosa. Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity is a reliable marker of neutrophil infiltration. Studies have demonstrated that treatment with naproxen leads to a significant increase in gastric MPO activity, indicative of inflammation. In contrast, this compound does not elicit this inflammatory response.[16]

Furthermore, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1α, IL-4, IL-5, IL-6, IL-10, IL-12) in the plasma of rats subjected to stress-induced gastric injury, an effect not observed with naproxen alone.[13]

Table 3: Impact on Gastric Myeloperoxidase (MPO) Activity and Plasma Cytokines in Rats

| Parameter | Naproxen-treated | This compound (ATB-346)-treated |

| Gastric MPO Activity (U/mg protein) | Increased (p < 0.001 vs. control) | No significant change |

| Plasma TNF-α (pg/mL) | Increased | Decreased (p < 0.05 vs. naproxen) |

| Plasma IL-6 (pg/mL) | Increased | Decreased (p < 0.05 vs. naproxen) |

Data compiled from Magierowski et al. and Gugliandolo et al.[13][16]

Clinical Evidence of Gastrointestinal Safety

The promising preclinical safety profile of this compound has been corroborated in human clinical trials. A phase 2, double-blind, controlled study in healthy volunteers directly compared the gastrointestinal safety of this compound with that of naproxen.

Reduced Incidence of Gastric Ulceration

Endoscopic evaluation revealed a dramatically lower incidence of gastroduodenal ulcers in subjects receiving this compound compared to those receiving naproxen over a 14-day period. This profound gastroprotection was achieved despite both drugs exerting a comparable and substantial inhibition of COX activity, as measured by the suppression of thromboxane (B8750289) B2 synthesis.

Table 4: Incidence of Gastroduodenal Ulcers in Healthy Volunteers

| Treatment Group (14 days) | Dose | Subjects with ≥1 Ulcer (≥3 mm) | Ulcer Incidence (%) |

| Naproxen | 550 mg twice daily | 52 of 123 | 42.1% |

| This compound (ATB-346) | 250 mg once daily | 4 of 121 | 3.3%* |

*p < 0.001 vs. naproxen. Data adapted from Wallace et al.

Elevated Plasma Hydrogen Sulfide Levels

A key finding from the clinical trial was the significantly higher plasma levels of H₂S in subjects treated with this compound compared to those treated with naproxen. This provides direct evidence in humans that this compound effectively delivers H₂S into the systemic circulation, which is believed to contribute to its gastroprotective effects.

Table 5: Plasma H₂S Levels in Healthy Volunteers

| Treatment Group | Mean Plasma H₂S (µM ± SEM) |

| Naproxen | 0.8 ± 0.1 |

| This compound (ATB-346) | 1.5 ± 0.2* |

*p < 0.05 vs. naproxen. Data adapted from Wallace et al.

Signaling Pathways and Experimental Workflows

The gastroprotective effects of the H₂S released from this compound are mediated through a complex interplay of signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and the typical experimental workflows used to evaluate them.

Signaling Pathway of NSAID-Induced Gastric Damage

Caption: NSAID-induced gastric injury pathway.

Gastroprotective Signaling Pathway of this compound

Caption: Protective signaling of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow.

Detailed Experimental Protocols

NSAID-Induced Gastric Ulcer Model in Rats

-

Animals: Male Wistar rats (200-250 g) are used.

-

Housing: Animals are housed in standard cages with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.

-

Drug Administration: this compound, naproxen, or vehicle is administered orally by gavage.

-

Ulcer Induction: One hour after drug administration, gastric ulcers are induced by oral administration of a necrotizing agent (e.g., 1 mL of 150 mM HCl in 60% ethanol) or by subcutaneous injection of indomethacin (e.g., 30 mg/kg).[13]

-

Euthanasia and Stomach Collection: Animals are euthanized (e.g., by CO₂ asphyxiation) at a predetermined time point after ulcer induction (e.g., 1 hour for ethanol, 4-6 hours for indomethacin). The stomachs are immediately excised.

-

Ulcer Assessment: The stomachs are opened along the greater curvature, rinsed with saline, and the area of hemorrhagic lesions in the glandular portion is measured in mm². The sum of the areas of all lesions for each stomach is calculated as the ulcer index.

Measurement of Gastric Mucosal Blood Flow (Laser Doppler Flowmetry)

-

Anesthesia: Rats are anesthetized (e.g., with an intraperitoneal injection of urethane).

-

Surgical Preparation: A laparotomy is performed, and the stomach is exposed. A small incision is made in the forestomach to allow for the insertion of a laser Doppler probe.

-

Blood Flow Measurement: The probe is placed gently against the gastric mucosa, and blood flow is recorded as a baseline. After administration of the test compounds, blood flow is monitored continuously for a specified period. Changes are expressed as a percentage of the baseline reading.

Myeloperoxidase (MPO) Activity Assay

-

Tissue Preparation: Gastric mucosal tissue samples are collected, weighed, and homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

-

Homogenization and Centrifugation: The homogenate is sonicated and then centrifuged at high speed (e.g., 12,000 g for 15 minutes at 4°C).

-

Assay Procedure: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm over time.

-

Quantification: MPO activity is expressed as units per milligram of protein, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

Measurement of Plasma Hydrogen Sulfide

-

Sample Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., lithium heparin) and immediately placed on ice.

-

Plasma Separation: Plasma is separated by centrifugation at 2,000 g for 15 minutes at 4°C and stored at -80°C until analysis.

-

Derivatization (Monobromobimane - MBB Method): In a light-protected environment, a plasma aliquot is mixed with a working solution of MBB in HEPES buffer (pH 8.2). The reaction proceeds for a defined time (e.g., 10 minutes) at room temperature. The reaction is then stopped by the addition of an acid (e.g., trichloroacetic acid).[12][14]

-

Quantification: The resulting fluorescent sulfide-dibimane product is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6] H₂S concentrations are determined by comparison to a standard curve generated with sodium sulfide solutions.

Conclusion

The development of this compound represents a significant advancement in NSAID therapy, directly addressing the longstanding challenge of gastrointestinal toxicity. The integral role of its H₂S-releasing moiety in providing gastroprotection is strongly supported by a robust body of preclinical and clinical evidence. By maintaining gastric mucosal blood flow, attenuating neutrophil infiltration, and downregulating pro-inflammatory cytokines, the released H₂S effectively uncouples the therapeutic anti-inflammatory action of naproxen from its ulcerogenic potential. This dual-action mechanism offers a promising therapeutic strategy for patients requiring effective pain and inflammation management without the concomitant risk of severe gastrointestinal complications. The experimental methodologies detailed herein provide a framework for the continued investigation and development of H₂S-releasing drugs and other novel gastroprotective therapeutic agents.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Gastric mucosal blood flow in ethanol-induced mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indomethacin potentiates endotoxin-induced blood flow reduction and histological injury in rat gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Markedly reduced toxicity of a hydrogen sulphide-releasing derivative of naproxen (ATB-346) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. mattioli1885journals.com [mattioli1885journals.com]

- 8. The H2S-releasing naproxen derivative, ATB-346, inhibits alveolar bone loss and inflammation in rats with ligature-induced periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gastric mucosal blood flow and mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of hydrogen sulfide-releasing naproxen (ATB-346) versus naproxen on formation of stress-induced gastric lesions, the regulation of systemic inflammation, hypoxia and alterations in gastric microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The H2S-Releasing Naproxen Derivative ATB-346 and the Slow-Release H2S Donor GYY4137 Reduce Intestinal Inflammation and Restore Transit in Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A proof‐of‐concept, Phase 2 clinical trial of the gastrointestinal safety of a hydrogen sulfide‐releasing anti‐inflammatory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhancement of gastric mucosal blood flow by beta-3 adrenergic agonists prevents indomethacin-induced antral ulcer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenaproxesul: A Technical Whitepaper on Molecular Targets Beyond Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul (ATB-346), a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), is a next-generation nonsteroidal anti-inflammatory drug (NSAID) designed to mitigate the gastrointestinal toxicity associated with traditional COX inhibitors. While its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals that this compound possesses significant biological activities that are independent of COX inhibition. This technical guide provides an in-depth analysis of the non-COX molecular targets of this compound, with a particular focus on its inhibitory effects on the pro-survival NF-κB and Akt signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for cited studies, and visualizes complex biological processes using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a novel compound that covalently links the conventional NSAID naproxen to an H₂S-releasing moiety.[1] This structural modification is intended to leverage the cytoprotective effects of H₂S in the gastrointestinal tract, thereby reducing the risk of ulcers and bleeding commonly associated with NSAID use. Beyond its gastro-sparing properties, the H₂S component appears to confer additional pharmacological activities, positioning this compound as a compound with potential applications beyond pain and inflammation, including oncology.

Beyond COX: Inhibition of Pro-Survival Signaling Pathways

Preclinical studies, particularly in the context of cancer cell biology, have elucidated the ability of this compound to modulate key signaling pathways that are critical for cell survival and proliferation. The most well-documented non-COX targets are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, where it promotes cell proliferation and prevents apoptosis. This compound has been shown to inhibit the canonical NF-κB signaling cascade.[1][2]

The mechanism of inhibition involves the prevention of the degradation of the inhibitory protein IκBα. In unstimulated cells, IκBα sequesters the NF-κB p65/p50 dimer in the cytoplasm. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing the p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-survival genes. This compound, at a concentration of 100 μM, has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit in A375 human melanoma cells.[2] The hydrogen sulfide-releasing moiety is believed to play a role in this process, potentially through the S-sulfhydration of the p65 subunit of NF-κB at cysteine-38, which can modulate its activity.[3]

Inhibition of the Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that promotes cell survival, growth, and proliferation. The serine/threonine kinase Akt is a key node in this pathway, and its hyperactivation is a common feature of many human cancers. This compound has demonstrated inhibitory effects on this pathway.[1] Specifically, it has been shown to inhibit the phosphorylation of Akt, which is a critical step for its activation. While the exact quantitative details of this inhibition by this compound are not fully published, the effect is a significant contributor to its pro-apoptotic and anti-proliferative activities in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological effects of this compound.

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Proliferation Inhibition | A375 (Human Melanoma) | 100 µM | 38.2% inhibition at 24h | [2] |

| 63.2% inhibition at 48h | [2] | |||

| 66.0% inhibition at 72h | [2] | |||

| Cytotoxicity (IC50) | HepG2 (Human Liver Cancer) | 227.6 µM | 50% inhibition of cell survival at 24h | [2] |

| L02 (Human Normal Liver) | 3614.9 µM | 50% inhibition of cell survival at 24h | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's non-COX targets, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate human melanoma (A375) cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for NF-κB and Akt Pathways

This protocol is used to determine the levels and phosphorylation status of key proteins in the NF-κB and Akt signaling pathways.

-

Cell Lysis: Treat A375 cells with this compound (e.g., 100 µM) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Nuclear Translocation of NF-κB p65 (Immunofluorescence)

This protocol is used to visualize the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Grow A375 cells on glass coverslips and treat with this compound (e.g., 100 µM) followed by a stimulant (e.g., TNF-α) to induce NF-κB activation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block with 1% BSA in PBS.

-

Incubate with an anti-p65 primary antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound's inhibition of Akt and NF-κB pathways.

Experimental Workflow Diagrams

Caption: Workflow for Western Blot analysis.

Conclusion

This compound represents a significant advancement in NSAID therapy, not only for its improved gastrointestinal safety profile but also for its distinct pharmacological activities beyond COX inhibition. The documented inhibition of the NF-κB and Akt signaling pathways provides a mechanistic basis for its observed anti-proliferative and pro-apoptotic effects in cancer cells. This whitepaper serves as a technical guide for researchers, summarizing the current understanding of this compound's non-COX molecular targets and providing a foundation for future investigations into its therapeutic potential in oncology and other diseases characterized by aberrant pro-survival signaling. Further research is warranted to fully elucidate the quantitative aspects of its inhibitory effects and the precise role of the H₂S moiety in these off-target activities.

References

- 1. ATB-346, a novel hydrogen sulfide-releasing anti-inflammatory drug, induces apoptosis of human melanoma cells and inhibits melanoma development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen sulfide-releasing NSAIDs inhibit the growth of human cancer cells: a general property and evidence of a tissue type-independent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Development of Hydrogen Sulfide Releasing/Stimulating Reagents and Their Potential Applications in Cancer and Glycometabolic Disorders [frontiersin.org]

Methodological & Application

Otenaproxesul for Osteoarthritis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenaproxesul (formerly ATB-346) is an investigational nonsteroidal anti-inflammatory drug (NSAID) being developed for the treatment of pain and inflammation, particularly in osteoarthritis. It is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952). This unique molecular structure is designed to leverage the potent anti-inflammatory and analgesic effects of a cyclooxygenase (COX) inhibitor while mitigating the well-known gastrointestinal (GI) toxicity associated with traditional NSAIDs. The release of H₂S is intended to protect the gastrointestinal mucosa, offering a potentially safer therapeutic option for chronic conditions like osteoarthritis.

These application notes provide an overview of the mechanism of action of this compound, a summary of key preclinical findings, and representative protocols for its evaluation in animal models of osteoarthritis.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

-

COX-2 Inhibition : The naproxen component of this compound acts as a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] In the context of osteoarthritis, pro-inflammatory stimuli lead to the upregulation of COX-2 in chondrocytes and synovial cells. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), which is subsequently converted to prostaglandin E₂ (PGE₂) by microsomal prostaglandin E synthase-1 (mPGES-1).[2] PGE₂ is a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of PGE₂, thereby alleviating pain and inflammation in the arthritic joint.

-

Hydrogen Sulfide (H₂S) Donation : The molecule is engineered to slowly release hydrogen sulfide. H₂S is an endogenous gasotransmitter with potent cytoprotective and anti-inflammatory properties in the gastrointestinal tract. This H₂S-donating moiety is designed to counteract the GI-damaging effects of COX inhibition, such as ulceration and bleeding, which are major limitations of long-term NSAID therapy.[3][4]

Signaling Pathway

Data Presentation: Preclinical Efficacy and Safety

Preclinical studies have demonstrated that this compound retains the anti-inflammatory efficacy of its parent compound, naproxen, while offering a significantly improved gastrointestinal safety profile.[3] Key findings from animal studies are summarized below.

| Animal Model | Key Finding | Outcome Measure | Reference |

| Healthy Rats | This compound (ATB-346) caused significantly less gastric damage compared to an equimolar dose of naproxen. | Gastric Ulceration Index | [3] |

| Hypertensive Rats | Unlike naproxen, which caused a significant increase in blood pressure, this compound did not elevate blood pressure. | Mean Arterial Pressure | [3] |

| Rats with Compromised Mucosal Defense | This compound remained gastrointestinal-safe in situations where selective COX-2 inhibitors are known to cause ulcers. | Incidence of Ulcers and Bleeding | [3] |

| Rats (Co-administered with Aspirin) | This compound remained safe when co-administered with aspirin, a combination known to increase GI damage risk with other NSAIDs. | Gastric Damage Score | [3] |

Experimental Protocols

Detailed protocols for this compound are proprietary to the developing company. However, the following sections provide representative, detailed methodologies for evaluating novel NSAIDs like this compound in common, surgically-induced rodent models of osteoarthritis.

Representative Experimental Workflow

Protocol 1: Destabilization of the Medial Meniscus (DMM) Rat Model

This model is widely used as it mimics post-traumatic osteoarthritis with a slow, progressive cartilage degeneration.

1. Animals:

-

Species: Sprague-Dawley or Wistar rats (female or male, 12-16 weeks old).

-

Housing: Standard housing conditions with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimatized for at least one week prior to surgery.

2. Surgical Induction of Osteoarthritis (DMM):

-

Anesthesia: Anesthetize the rat using isoflurane (B1672236) inhalation or an intraperitoneal injection of ketamine/xylazine.[5]

-

Surgical Prep: Shave the right knee, and sterilize the surgical site with povidone-iodine and alcohol.

-

Procedure:

-

Make a medial parapatellar incision to expose the knee joint.

-

Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus, leading to joint instability.

-

Ensure the anterior cruciate ligament (ACL) remains intact.

-

Suture the joint capsule and skin in layers.

-

A sham operation (incision and exposure of the MMTL without transection) should be performed on a separate control group.

-

-

Post-Operative Care: Administer appropriate analgesics for 48-72 hours post-surgery. Monitor animals for signs of distress or infection. Allow a recovery period of 2 weeks before starting treatment.[5][6]

3. Treatment Protocol:

-

Grouping: Randomly assign animals to treatment groups (n=8-12 per group):

-

Group 1: Vehicle control (e.g., 1% carboxymethylcellulose, orally).

-

Group 2: this compound (dose to be determined by dose-ranging studies, administered orally).

-

Group 3: Positive control, e.g., Naproxen (e.g., 8 mg/kg, orally, twice daily) for efficacy and GI safety comparison.[5]

-

-

Administration: Administer treatments daily via oral gavage for a period of 3 to 8 weeks.

4. Efficacy and Safety Assessment:

-

Pain Behavior (Weekly):

-

Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold on the ipsilateral and contralateral hind paws. A decrease in the threshold indicates hypersensitivity.

-

Weight-Bearing: Use an incapacitance tester to measure the distribution of weight between the hind limbs. A shift in weight away from the operated limb indicates pain.

-

-

Endpoint Histopathology (at study termination):

-

Harvest the entire knee joint and fix in 10% neutral buffered formalin.

-

Decalcify, process, and embed in paraffin.

-

Section the joint and stain with Safranin O-Fast Green to visualize cartilage proteoglycans.

-

Score cartilage degeneration using the Osteoarthritis Research Society International (OARSI) scoring system.[6]

-

-

Gastrointestinal Safety (at study termination):

-

Carefully excise the stomach and duodenum.

-

Open along the greater curvature and rinse with saline.

-

Examine under a dissecting microscope for ulcers, erosions, and bleeding.

-

Score the severity of gastric damage based on the number and size of lesions.

-

Protocol 2: Monoiodoacetate (MIA)-Induced Rat Model

This chemical induction model is characterized by a more rapid onset of cartilage degradation and inflammation, making it useful for screening studies.

1. Animals:

-

As described in Protocol 1.

2. Chemical Induction of Osteoarthritis:

-

Anesthesia: Briefly anesthetize the rat using isoflurane.

-

Injection:

-

Shave and sterilize the right knee area.

-

Inject a single intra-articular dose of monosodium iodoacetate (MIA) (e.g., 1-2 mg in 50 µL sterile saline) into the knee joint space using an insulin (B600854) syringe.[7]

-

A control group should receive an intra-articular injection of saline.

-

-

Post-Injection Care: Monitor animals for recovery. Osteoarthritic changes and pain behaviors typically develop within 3-7 days.[7]

3. Treatment Protocol:

-

Grouping and administration are similar to the DMM model. Treatment can begin 3-7 days after MIA injection and continue for 2-4 weeks.

4. Efficacy and Safety Assessment:

-

Pain behavior, endpoint histopathology, and GI safety assessments are performed as described in Protocol 1. Additionally, knee joint diameter can be measured with calipers throughout the study as an indicator of swelling and inflammation.[7]

Conclusion

This compound represents a promising therapeutic candidate for osteoarthritis, combining the established analgesic and anti-inflammatory action of a COX-2 inhibitor with a novel H₂S-releasing mechanism for enhanced gastrointestinal safety. The preclinical data strongly support this dual-action profile.[3] The experimental protocols outlined here provide a robust framework for the continued preclinical evaluation of this compound and other novel anti-inflammatory agents in clinically relevant animal models of osteoarthritis. Successful translation of these preclinical findings will be crucial for the development of safer and more effective treatments for patients suffering from this debilitating disease.

References

- 1. This compound - Antibe Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. antibe.wingfielddigital.com [antibe.wingfielddigital.com]

- 4. Potent anti-inflammatory effects of an H2 S-releasing naproxen (ATB-346) in a human model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rrpharmacology.ru [rrpharmacology.ru]

Prostaglandin E2 quantification in Otenaproxesul-treated cells

Application Note & Protocol

Topic: Quantification of Prostaglandin (B15479496) E2 in Otenaproxesul-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] this compound (ATB-346) is an NSAID derived from naproxen (B1676952) that acts as a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for all prostanoids, thereby suppressing PGE2 production.[5][4] This application note provides a detailed protocol for quantifying the in vitro efficacy of this compound by measuring its effect on PGE2 levels in cell culture supernatants.

This compound Mechanism of Action